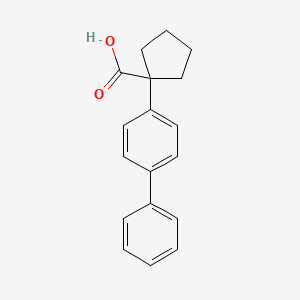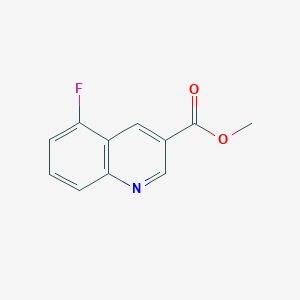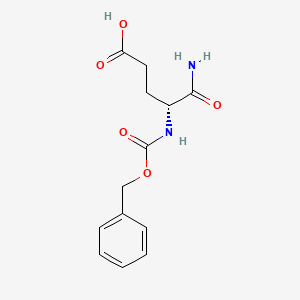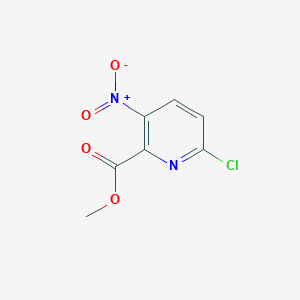![molecular formula C13H11N2O3+ B11717515 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムは、分子式がC13H11N2O3である化学化合物です。ピリジニウム環とニトロフェニル基を含むユニークな構造で知られています。
準備方法
合成経路と反応条件
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムの合成は、通常、3-ニトロベンズアルデヒドとピリジンを酸化剤の存在下で反応させることから始まります。反応条件には、多くの場合、以下が含まれます。
溶媒: 一般的に使用される溶媒は、エタノールまたはメタノールです。
温度: 反応は通常、室温またはわずかに高温で実施されます。
触媒: 塩酸または硫酸などの酸性触媒は、反応を促進するために使用される場合があります。
工業的生産方法
この化合物の工業的生産方法は、十分に文書化されていませんが、おそらく大規模生産用に最適化された同様の合成経路を伴うと考えられます。これには、連続フロー反応器の使用や、収率を向上させ、生産コストを削減するためのより効率的な触媒の使用が含まれる可能性があります。
化学反応の分析
反応の種類
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムは、さまざまな化学反応を受けます。これには、以下が含まれます。
酸化: ニトロフェニル基は、さらに酸化されてニトロ誘導体を形成できます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元できます。
置換: この化合物は、特にピリジニウム環で、求核置換反応を受けます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 触媒として炭素上のパラジウム(Pd/C)を用いた水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。
生成される主な生成物
酸化: 追加の酸素含有官能基を含むニトロ誘導体。
還元: ニトロ基がアミンに変換されたアミノ誘導体。
置換: 使用された求核剤に応じて、さまざまな置換ピリジニウム化合物。
科学的研究の応用
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成のための構成単位として使用されます。
生物学: 反応性官能基のために、生化学プローブとしての可能性について調査されています。
医学: 特に新薬の開発において、潜在的な治療的特性について探求されています。
工業: 特殊化学薬品や材料の製造に使用されます。
作用機序
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムの作用機序は、さまざまな分子標的との相互作用を伴います。ニトロフェニル基は電子移動反応に参加でき、ピリジニウム環は求核剤と相互作用できます。これらの相互作用により、生体分子を修飾したり、化学反応を触媒したりできる反応性中間体が形成される可能性があります。
類似化合物の比較
類似化合物
1-[2-(3-ニトロフェニル)-2-オキソエチル]-4-(4-ピリジニル)ピリジニウムブロミド: 構造は似ていますが、追加のピリジニル基があります。
ピリダジンおよびピリダジノン誘導体: 環内に窒素原子を含み、幅広い生物活性を示します。
独自性
1-[2-(3-ニトロフェニル)-2-オキソエチル]ピリジニウムは、ニトロフェニル基とピリジニウム環の特定の組み合わせが特徴です。
類似化合物との比較
1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
1-[2-(4-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM: This compound has a similar structure but with the nitro group in the para position. It exhibits different reactivity and biological activity due to the positional isomerism.
1-[2-(2-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM: Another positional isomer with the nitro group in the ortho position, leading to distinct chemical and biological properties.
特性
分子式 |
C13H11N2O3+ |
|---|---|
分子量 |
243.24 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C13H11N2O3/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18/h1-9H,10H2/q+1 |
InChIキー |
IZCUMBRJZVGTIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B11717437.png)
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)

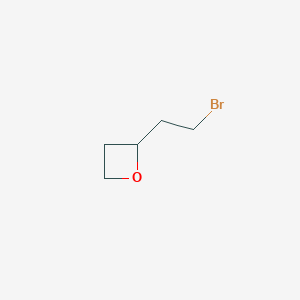
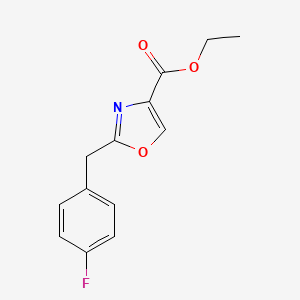
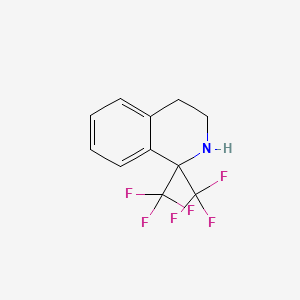
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
